molecular formula C15H17NO2 B3074582 2-Methoxy-6-{[(2-methylphenyl)amino]methyl}phenol CAS No. 1020989-53-0

2-Methoxy-6-{[(2-methylphenyl)amino]methyl}phenol

Cat. No.: B3074582
CAS No.: 1020989-53-0
M. Wt: 243.3 g/mol
InChI Key: RAHIJSDGESRWDG-UHFFFAOYSA-N
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Description

2-Methoxy-6-{[(2-methylphenyl)amino]methyl}phenol (IUPAC name: 2-[[(2-methylphenyl)amino]methyl]-6-methoxyphenol) is a Schiff base derivative characterized by a phenolic core substituted with a methoxy group at position 2 and an imino-methyl-aryl group at position 5. Its molecular formula is C15H15NO2, with a molecular weight of 241.29 g/mol and a monoisotopic mass of 241.1103 Da . The compound exhibits a planar geometry due to conjugation across the aromatic ring and the imine bond, which influences its electronic properties and reactivity .

Schiff bases like this are widely studied for their biological activities, including antimicrobial, anticancer, and catalytic properties. The presence of the methoxy group enhances stability and modulates electron distribution, while the 2-methylphenyl substituent contributes to steric and electronic effects that influence intermolecular interactions .

Properties

IUPAC Name

2-methoxy-6-[(2-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11-6-3-4-8-13(11)16-10-12-7-5-9-14(18-2)15(12)17/h3-9,16-17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHIJSDGESRWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-{[(2-methylphenyl)amino]methyl}phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenol with 2-methylbenzylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-{[(2-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Methoxy-6-{[(2-methylphenyl)amino]methyl}phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-{[(2-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, it may bind to estrogen receptors and modulate their activity, leading to changes in gene expression and cellular responses . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., trifluoromethyl in MFIP) exhibit enhanced stability and distinct electronic properties compared to those with electron-donating groups (e.g., methyl or methoxy) .
  • Steric Effects : Bulky substituents (e.g., 3-chloro-2-methylphenyl in ) reduce solubility but improve selectivity in biological systems .

Antibacterial Properties

  • The pyrazine derivative () shows moderate activity against Klebsiella pneumoniae (MIC: 200 µg/mL) but is inactive against Staphylococcus aureus and Pseudomonas aeruginosa.
  • Metal complexes of 2-methoxy-6-(benzimidazol-2-yl)phenol () demonstrate enhanced antibacterial effects due to improved membrane permeability upon coordination with transition metals (e.g., Ag(I) and Cu(II)) .
  • The parent compound’s activity is less pronounced compared to fluorinated analogs (e.g., MFIP), which exhibit broader-spectrum activity due to increased lipophilicity .

Antioxidant and Redox Properties

  • Schiff bases with methoxy and hydroxyl groups () show notable antioxidant activity via radical scavenging, attributed to the phenolic -OH group’s ability to donate hydrogen atoms .
  • Zwitterionic imines () exhibit stability in redox processes, making them suitable for electrochemical applications .

Biological Activity

2-Methoxy-6-{[(2-methylphenyl)amino]methyl}phenol is a phenolic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C15H17NO2C_{15}H_{17}NO_2. It features a methoxy group (-OCH₃) at position 2 and an amino methyl group attached to a methyl-substituted phenyl ring at position 6. The compound's structure can be represented as follows:

Structure C15H17NO2\text{Structure }C_{15}H_{17}NO_2

The biological activity of this compound is primarily attributed to its interactions with various cellular targets. Notably, it has been shown to activate the transcriptional activity of estrogen receptors, particularly estrogen receptor beta (ERβ), which plays a crucial role in mediating estrogen signaling pathways involved in cell proliferation and survival .

Key Mechanisms:

  • Estrogen Receptor Modulation: Binds to ERβ, influencing gene expression related to cell growth and differentiation.
  • Antioxidant Properties: Exhibits potential antioxidant activity, helping to mitigate oxidative stress.
  • Antimicrobial Effects: Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens.

Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant capabilities. This activity is essential for protecting cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have explored the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Case Studies and Research Findings

StudyFindings
Antioxidant Evaluation Demonstrated significant free radical scavenging activity in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.
Antimicrobial Testing Exhibited potent antibacterial activity against MRSA with an MIC of 0.125 μg/mL, indicating its potential as an alternative treatment option .
Estrogen Receptor Interaction Activated ERβ-mediated transcriptional pathways, implicating its role in hormone-related therapies .

Q & A

Q. What are the recommended methods for synthesizing 2-Methoxy-6-{[(2-methylphenyl)amino]methyl}phenol, and how can reaction purity be assessed?

Methodological Answer: The synthesis typically involves a Schiff base formation via condensation between 2-methoxy-6-formylphenol and 2-methylaniline derivatives. Key steps include:

  • Condensation Reaction: Reacting equimolar amounts of aldehyde and amine precursors in ethanol under reflux (70–80°C) for 6–8 hours, catalyzed by acetic acid .
  • Purification: Recrystallization using ethanol or methanol to isolate the product.
  • Purity Assessment: Gas chromatography-mass spectrometry (GCMS) is employed to confirm molecular ions (e.g., m/z values corresponding to the compound’s molecular weight) and ensure 100% peak purity .

Q. How should researchers characterize the molecular structure of this compound using spectroscopic techniques?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to identify methoxy (-OCH3_3), phenolic -OH, and imine (-CH=N-) groups. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm .
  • FTIR Spectroscopy: Confirm functional groups via absorption bands: phenolic O-H (~3200 cm1^{-1}), C=N stretch (~1600 cm1^{-1}), and aromatic C-H bending .
  • UV-Vis Spectroscopy: Analyze π→π* transitions in the aromatic and imine moieties (λ~250–300 nm) .

Q. What safety protocols are recommended for handling phenolic amines in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Waste Disposal: Neutralize phenolic waste with 10% sodium bicarbonate before disposal, adhering to institutional guidelines .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in crystallographic data during structure refinement?

Methodological Answer:

  • Software Tools: Use SHELXL for refinement, particularly for handling twinned data or high-resolution structures. Implement the TWIN/BASF commands to model twinning fractions .
  • Validation Metrics: Cross-check residual factors (R1_1, wR2_2) and goodness-of-fit (GOF). Discrepancies >5% warrant re-examination of hydrogen bonding or thermal displacement parameters .
  • Case Study: For similar Schiff bases, anisotropic refinement of the imine group (C=N) and inclusion of solvent molecules in the lattice improved R1_1 from 0.12 to 0.05 .

Q. How can computational modeling be integrated with experimental data to predict the compound’s bioactivity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). The methoxy and amino groups often form hydrogen bonds with active sites .
  • QSAR Modeling: Correlate substituent effects (e.g., electron-donating -OCH3_3) with antioxidant or antimicrobial activity using descriptors like Hammett constants .
  • Validation: Compare predicted IC50_{50} values with experimental assays (e.g., DPPH radical scavenging) to refine models .

Q. What methodologies are employed to analyze the antioxidant activity of Schiff base derivatives structurally similar to this compound?

Methodological Answer:

  • DPPH Assay: Dissolve the compound in methanol (0.1 mM) and mix with DPPH solution. Measure absorbance at 517 nm after 30 minutes; calculate scavenging activity as % inhibition relative to ascorbic acid controls .
  • FRAP Assay: Monitor Fe3+^{3+} reduction to Fe2+^{2+} at 593 nm, with results expressed as µmol Fe2+^{2+}/g compound .
  • Structural Correlations: Electron-donating groups (e.g., -OCH3_3) enhance activity by stabilizing radical intermediates, while steric hindrance from the 2-methylphenyl group may reduce efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxy-6-{[(2-methylphenyl)amino]methyl}phenol
Reactant of Route 2
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2-Methoxy-6-{[(2-methylphenyl)amino]methyl}phenol

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